molecular formula C15H15NO4S B1271237 4-acetyl-N-(4-methoxyphenyl)benzenesulfonamide CAS No. 736948-73-5

4-acetyl-N-(4-methoxyphenyl)benzenesulfonamide

Cat. No. B1271237
M. Wt: 305.4 g/mol
InChI Key: BJHWCUFAXSXPNZ-UHFFFAOYSA-N
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Description

The compound "4-acetyl-N-(4-methoxyphenyl)benzenesulfonamide" is a chemical entity that has been the subject of various studies due to its potential applications in different fields of chemistry and medicine. The molecule consists of a benzenesulfonamide moiety substituted with an acetyl group at the para position and a methoxy group on the phenyl ring. This structure has been synthesized and analyzed for its physical and chemical properties, as well as its potential biological activities .

Synthesis Analysis

The synthesis of "4-acetyl-N-(4-methoxyphenyl)benzenesulfonamide" involves the condensation of 4-aminoacetophenone with 4-methoxybenzenesulfonyl chloride . This method is similar to the one-pot synthesis approach used for related compounds, which offers advantages such as high yields, short reaction times, and high purity . Other related compounds have been synthesized through various routes, including the reaction of different amines with substituted benzaldehydes or benzenesulfonyl chlorides, demonstrating the versatility of sulfonamide chemistry .

Molecular Structure Analysis

The molecular structure of "4-acetyl-N-(4-methoxyphenyl)benzenesulfonamide" has been elucidated using techniques such as single crystal X-ray structure analysis. The molecule adopts a V-shaped conformation with a dihedral angle of 86.56° between the benzene rings. The methoxy and acetyl groups are roughly coplanar with their respective attached rings, indicating a degree of planarity in the overall structure . Similar V-shaped conformations and dihedral angles have been observed in other sulfonamide derivatives .

Chemical Reactions Analysis

While the specific chemical reactions of "4-acetyl-N-(4-methoxyphenyl)benzenesulfonamide" have not been detailed, related sulfonamide compounds have been used as precursors for further chemical modifications. For instance, sulfonamides have been reacted with trichloroethylene and phenylacetylene to produce highly reactive derivatives . These reactions highlight the reactivity of the sulfonamide group and its utility in synthesizing new compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of "4-acetyl-N-(4-methoxyphenyl)benzenesulfonamide" include its crystal packing and hydrogen bonding interactions. In the crystal, molecules are linked by N—H⋯O and C—H⋯O hydrogen bonds into chains, with additional weak C—H⋯π interactions observed . These interactions are crucial for the stability of the crystal structure and can influence the compound's solubility and melting point. Similar hydrogen bonding and crystal packing patterns have been reported for other sulfonamide derivatives .

Scientific Research Applications

  • Proteomics Research

    • Field : Biochemistry and Molecular Biology .
    • Application : “4-acetyl-N-(4-methoxyphenyl)benzenesulfonamide” is used in proteomics research .
    • Method of Application : The specific methods of application in proteomics research are not provided in the source .
    • Results or Outcomes : The outcomes of its use in proteomics research are not specified in the source .
  • Acylation of Amines

    • Field : Organic Chemistry .
    • Application : A variety of N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides, which are similar to “4-acetyl-N-(4-methoxyphenyl)benzenesulfonamide”, have been developed as chemoselective N-acylation reagents .
    • Method of Application : These reagents were synthesized in one pot from 4-chloroaniline under solvent-free conditions. The acylation reactions were carried out in water as a green solvent .
    • Results or Outcomes : These reagents have shown high stability and easy preparation. They have been used for selective protection of primary amines in the presence of secondary amines, acylation of aliphatic amines in the presence of aryl amines, and monofunctionalization of primary-secondary diamines .

properties

IUPAC Name

4-acetyl-N-(4-methoxyphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-11(17)12-3-9-15(10-4-12)21(18,19)16-13-5-7-14(20-2)8-6-13/h3-10,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHWCUFAXSXPNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601247453
Record name 4-Acetyl-N-(4-methoxyphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601247453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetyl-N-(4-methoxyphenyl)benzenesulfonamide

CAS RN

736948-73-5
Record name 4-Acetyl-N-(4-methoxyphenyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=736948-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Acetyl-N-(4-methoxyphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601247453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Quantity
0.4 mmol
Type
reagent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.22 mmol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.2 mmol
Type
limiting reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

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